molecular formula C21H17BrN2O2S B3313472 4-bromo-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946368-00-9

4-bromo-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B3313472
CAS RN: 946368-00-9
M. Wt: 441.3 g/mol
InChI Key: NVEYIWDYJXUHBJ-UHFFFAOYSA-N
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Description

4-bromo-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicine and biotechnology. It is a synthetic compound that is produced through a specific synthesis method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves the inhibition of certain enzymes that are involved in the development of diseases such as cancer, Alzheimer's, and Parkinson's. It has been found to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. By inhibiting the activity of these enzymes, 4-bromo-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can prevent the development and progression of certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide have been extensively studied. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use as an antifungal agent, and as an inhibitor of certain enzymes that are involved in the development of diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in lab experiments include its potential applications in medicine and biotechnology. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use as an antifungal agent, and as an inhibitor of certain enzymes that are involved in the development of diseases such as Alzheimer's and Parkinson's. The limitations of using 4-bromo-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 4-bromo-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. One direction is to further explore its potential applications in medicine and biotechnology, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to study its toxicity and potential side effects, in order to determine its safety for use in humans. Additionally, further research is needed to fully understand its mechanism of action and to identify other potential targets for inhibition.

Scientific Research Applications

4-bromo-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been extensively studied for its potential applications in medicine and biotechnology. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use as an antifungal agent, and as an inhibitor of certain enzymes that are involved in the development of diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-bromo-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2S/c22-16-8-5-15(6-9-16)20(25)23-17-10-7-14-3-1-11-24(18(14)13-17)21(26)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEYIWDYJXUHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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